doxylamine beta-D-glucuronide
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Overview
Description
Doxylamine beta-D-glucuronide is a metabolite of doxylamine, an antihistamine commonly used to treat allergy symptoms, insomnia, and nausea during pregnancy. This compound is formed through the conjugation of doxylamine with glucuronic acid, a process that enhances the solubility and excretion of the parent drug.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of doxylamine beta-D-glucuronide typically involves the enzymatic or chemical conjugation of doxylamine with glucuronic acid. The reaction is catalyzed by the enzyme UDP-glucuronosyltransferase, which facilitates the transfer of glucuronic acid from UDP-glucuronic acid to doxylamine. The reaction conditions generally include a buffered aqueous solution at a physiological pH and temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of recombinant enzymes or microbial systems engineered to express high levels of UDP-glucuronosyltransferase. The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Doxylamine beta-D-glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off, regenerating the parent compound, doxylamine. This reaction can occur under acidic or enzymatic conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., beta-glucuronidase).
Oxidation and Reduction: While this compound itself is relatively stable, the parent compound doxylamine can undergo oxidation and reduction reactions.
Major Products Formed:
Hydrolysis: Doxylamine and glucuronic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of doxylamine.
Scientific Research Applications
Doxylamine beta-D-glucuronide has several applications in scientific research:
Pharmacokinetics: Used to study the metabolism and excretion of doxylamine in the body.
Toxicology: Helps in understanding the detoxification pathways and potential toxic effects of doxylamine.
Drug Development: Serves as a model compound for studying glucuronidation, a common metabolic pathway for many drugs.
Biomarker Research: Used as a biomarker for exposure to doxylamine in clinical and forensic settings.
Mechanism of Action
The mechanism of action of doxylamine beta-D-glucuronide is primarily related to its role as a metabolite of doxylamine. Doxylamine acts by competitively inhibiting histamine at H1 receptors, leading to its antihistaminic effects. The glucuronidation of doxylamine enhances its solubility and facilitates its excretion from the body, thereby reducing its duration of action and potential toxicity.
Comparison with Similar Compounds
Diphenhydramine beta-D-glucuronide: Another antihistamine glucuronide with similar pharmacokinetic properties.
Chlorpheniramine beta-D-glucuronide: A glucuronide metabolite of chlorpheniramine, used for similar therapeutic purposes.
Uniqueness: Doxylamine beta-D-glucuronide is unique in its specific parent compound, doxylamine, which has distinct pharmacological properties compared to other antihistamines. Its formation and excretion profile provide valuable insights into the metabolism and detoxification of doxylamine.
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[dimethyl-[2-(1-phenyl-1-pyridin-2-ylethoxy)ethyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O7/c1-23(15-9-5-4-6-10-15,16-11-7-8-12-24-16)31-14-13-25(2,3)21-19(28)17(26)18(27)20(32-21)22(29)30/h4-12,17-21,26-28H,13-14H2,1-3H3/t17-,18-,19+,20-,21+,23?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKJPSSUVBOOLN-VMSGBXAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCC[N+](C)(C)C3C(C(C(C(O3)C(=O)[O-])O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCC[N+](C)(C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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